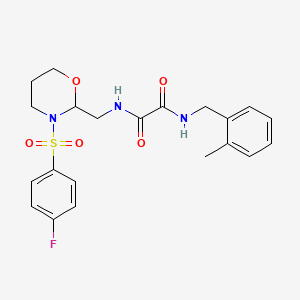
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological contexts, and relevant case studies.
Structural Characteristics
The compound features a unique molecular structure characterized by several functional groups:
- Sulfonamide Group : Enhances selectivity for ion channels.
- Oxazinan Ring : Contributes to stability and reactivity.
- Oxalamide Moiety : Potentially involved in biological interactions.
Molecular Formula : C22H26FN3O6S
Molecular Weight : 479.5 g/mol
Research indicates that compounds with similar structures can exhibit significant biological activities due to their interactions with various biological targets. For instance, the sulfonamide group is known for its role in inhibiting certain enzymes and ion channels, which may be relevant to pain management and antimicrobial activity.
1. Antimicrobial Activity
The compound has shown promising results in preliminary studies regarding its antimicrobial properties. The presence of the sulfonamide moiety suggests a mechanism similar to other sulfonamide antibiotics, which inhibit bacterial folic acid synthesis.
| Compound | Activity | Reference |
|---|---|---|
| N1-(4-fluorophenyl)acetamide | Analgesic properties | |
| N-(benzenesulfonyl)glycine | Antimicrobial activity | |
| 4-(methylsulfonyl)aniline | Anticancer properties |
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have indicated that while some derivatives of oxazinan compounds exhibit cytotoxic effects, others may enhance cell viability. For example, certain derivatives showed increased viability in L929 cells when treated with specific concentrations.
| Compound | Concentration (µM) | Effect on Cell Viability (%) |
|---|---|---|
| Compound 24 | 12 | Increased viability |
| Compound 25 | 100 | Cytotoxic |
| Compound 29 | 50 | Increased viability |
Case Study 1: Calcium Channel Inhibition
Research has demonstrated that compounds similar to this compound can act as calcium channel inhibitors. A series of N-sulfonylphenoxazines were synthesized and tested for their ability to inhibit neuronal calcium channels (CaV2.2 and CaV3.2). The findings indicated low micromolar activity, suggesting potential therapeutic applications in neuropathic pain management.
Case Study 2: Stability and Bioavailability
Investigations into the stability of sulfonamide derivatives in plasma have shown that modifications to the molecular structure can enhance both stability and bioavailability. Compounds with a sulfonamide link exhibited significantly improved stability compared to traditional acyl analogues, indicating a promising direction for further development in medicinal chemistry.
Properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O5S/c1-15-5-2-3-6-16(15)13-23-20(26)21(27)24-14-19-25(11-4-12-30-19)31(28,29)18-9-7-17(22)8-10-18/h2-3,5-10,19H,4,11-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALLNAMVYAQAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














